molecular formula C18H14N4OS3 B2939374 N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine CAS No. 862974-37-6

N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine

Cat. No.: B2939374
CAS No.: 862974-37-6
M. Wt: 398.52
InChI Key: CFBUXBHSHYRUAB-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-3-23-11-5-4-6-12-14(11)21-18(25-12)22-17-20-10-7-8-13-15(16(10)26-17)19-9(2)24-13/h4-8H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUXBHSHYRUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. The compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties including antitumor and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyNzSw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{S}_{\text{w}}

Where xx, yy, zz, and ww represent the respective number of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule.

Antitumor Activity

Research indicates that compounds containing benzothiazole and related heterocycles exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown selective cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549) and mouse fibroblast cell lines (NIH/3T3) .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 3bA5495.2Apoptosis induction
N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl...NIH/3T3TBDTBD

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions .

Case Study: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Mechanistic Insights

The biological activity of N-(4-ethoxy-1,3-benzothiazol-2-yl)-11-methyl... can be linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and other physiological processes .
  • Apoptosis Induction : The compound's structure may facilitate its interaction with cellular pathways leading to programmed cell death in cancerous cells .

Research Findings

Recent studies have aimed to synthesize and evaluate the biological activities of various derivatives based on the core structure of benzothiazole. For example:

  • Synthesis : Novel derivatives were synthesized using standard organic chemistry techniques.
  • Screening : These compounds underwent rigorous screening for their antiproliferative effects using flow cytometry to assess apoptosis versus necrosis .

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